molecular formula C24H28N6O3 B2958569 (1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone CAS No. 1286703-69-2

(1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No.: B2958569
CAS No.: 1286703-69-2
M. Wt: 448.527
InChI Key: LBYHIEUZAPJNPI-UHFFFAOYSA-N
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Description

The compound (1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a complex organic molecule that features multiple functional groups, including pyrazole, pyridazine, piperidine, and isoquinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route might include:

    Formation of the Pyrazole Ring: Starting with a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones.

    Construction of the Pyridazine Ring: The pyridazine ring can be formed by reacting appropriate dicarbonyl compounds with hydrazine derivatives.

    Piperidine Ring Formation: The piperidine ring is often synthesized via hydrogenation of pyridine derivatives or through cyclization reactions involving amines and aldehydes.

    Isoquinoline Synthesis: The isoquinoline moiety can be synthesized through the Bischler-Napieralski reaction, which involves cyclization of β-phenylethylamines with acid chlorides.

    Final Coupling: The final step involves coupling the synthesized fragments using amide bond formation techniques, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the isoquinoline ring, forming quinones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound can be used to study the interactions of its functional groups with various biological targets. Its structure suggests potential activity as an enzyme inhibitor or receptor ligand.

Medicine

Medicinally, the compound is of interest for its potential therapeutic properties. It could be investigated for its efficacy in treating diseases such as cancer, neurological disorders, or infectious diseases due to its ability to interact with specific molecular targets.

Industry

In the industrial sector, the compound might be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it could act by binding to enzymes or receptors, thereby modulating their activity. For example, if it targets a kinase enzyme, it might inhibit its activity by occupying the ATP-binding site, preventing phosphorylation of substrates.

Comparison with Similar Compounds

Similar Compounds

  • (1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(6,7-dimethoxyisoquinolin-2-yl)methanone
  • (1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methanone

Uniqueness

The uniqueness of (1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone lies in its specific combination of functional groups, which may confer unique biological activity and chemical reactivity compared to similar compounds. This specific arrangement of pyrazole, pyridazine, piperidine, and isoquinoline moieties could result in distinct interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-[1-(6-pyrazol-1-ylpyridazin-3-yl)piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N6O3/c1-32-20-14-18-8-13-29(16-19(18)15-21(20)33-2)24(31)17-6-11-28(12-7-17)22-4-5-23(27-26-22)30-10-3-9-25-30/h3-5,9-10,14-15,17H,6-8,11-13,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBYHIEUZAPJNPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)C3CCN(CC3)C4=NN=C(C=C4)N5C=CC=N5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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